molecular formula C11H15N3O2S B1465882 6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1333960-87-4

6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B1465882
CAS No.: 1333960-87-4
M. Wt: 253.32 g/mol
InChI Key: WLLGDHSIQCDRFI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides precise structural identification according to established chemical naming conventions. The official International Union of Pure and Applied Chemistry name is 6-acetyl-2-amino-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide , as documented in the PubChem database. This nomenclature systematically describes the compound's structural features, including the acetyl group at position 6, the amino group at position 2, the N-methyl substitution on the carboxamide functionality at position 3, and the tetrahydro nature of the thieno-pyridine ring system.

The structural formula of this compound can be represented through multiple standardized chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is CC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)N, which provides a linear representation of the molecular structure. Additionally, the International Chemical Identifier string InChI=1S/C11H15N3O2S/c1-6(15)14-4-3-7-8(5-14)17-10(12)9(7)11(16)13-2/h3-5,12H2,1-2H3,(H,13,16) offers a comprehensive structural description that enables precise molecular identification across different chemical databases. The corresponding International Chemical Identifier Key WLLGDHSIQCDRFI-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and cross-referencing.

The molecular structure features a fused bicyclic system consisting of a thiophene ring fused to a partially saturated pyridine ring, specifically forming the thieno[2,3-c]pyridine core structure. The tetrahydro designation indicates that four hydrogen atoms have been added to reduce specific double bonds within the ring system, resulting in a partially saturated heterocycle. The compound incorporates three distinct functional groups: an acetyl group (CH3CO-) attached to the nitrogen at position 6 of the ring system, an amino group (-NH2) at position 2 of the thiophene ring, and an N-methylcarboxamide group (-CONH-CH3) at position 3 of the thiophene ring.

Chemical Abstracts Service Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for this compound is 1333960-87-4 , which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This registry number was first assigned when the compound was initially registered in the Chemical Abstracts Service database system, providing a permanent and unambiguous identifier that remains constant regardless of nomenclature variations or structural representations.

The compound is known by several alternative synonyms and naming variations that reflect different approaches to chemical nomenclature and database cataloging systems. According to PubChem documentation, recognized synonyms include 6-acetyl-2-amino-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide and 6-acetyl-2-amino-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide. Chemical suppliers and research databases have adopted additional identifier codes, including IDC96087, AKOS015957773, EN300-235320, G22131, and F2145-0839, which facilitate compound tracking and ordering processes within commercial chemical supply chains.

International chemical databases have assigned specific identification numbers to enhance compound accessibility and cross-referencing capabilities. ChemSpider database lists this compound under identification number 26286619, providing an alternative database-specific identifier. The MDL number MFCD21091911 represents another standardized identifier used in chemical inventory management systems. Commercial chemical suppliers have established their own product numbering systems, such as MolCore's product number MC518170 and MolDB's catalog number M197601, which facilitate procurement and inventory management for research institutions.

Molecular Formula and Weight

The molecular formula for this compound is C11H15N3O2S , indicating the compound contains eleven carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. This molecular composition reflects the complex heterocyclic structure incorporating multiple functional groups and heteroatoms within the fused ring system and substituent groups.

The molecular weight of this compound shows slight variations across different sources due to calculation methods and precision levels employed by various databases and suppliers. PubChem reports the molecular weight as 253.32 grams per mole, calculated using their standardized computational methods. MolCore and other commercial suppliers list the molecular weight as 253.32 grams per mole, maintaining consistency with PubChem data. EvitaChem documentation indicates a molecular weight of 253.33 grams per mole, representing a minor variation likely due to rounding precision. MolDB provides the most precise measurement at 253.3207 grams per mole, reflecting higher computational precision in their molecular weight calculations. ChemSpider reports both average mass (253.320 grams per mole) and monoisotopic mass (253.088498 grams per mole), with the latter representing the mass calculated using the most abundant isotope of each element.

Parameter Value Source
Molecular Formula C11H15N3O2S PubChem, MolCore, EvitaChem, MolDB, ChemSpider
Molecular Weight (g/mol) 253.32 PubChem, MolCore
Molecular Weight (g/mol) 253.33 EvitaChem
Molecular Weight (g/mol) 253.3207 MolDB
Average Mass (g/mol) 253.320 ChemSpider
Monoisotopic Mass (g/mol) 253.088498 ChemSpider

The elemental composition analysis reveals that carbon represents the most abundant element by mass, contributing approximately 52.16% of the total molecular weight, followed by hydrogen at 5.97%, nitrogen at 16.59%, oxygen at 12.64%, and sulfur at 12.65%. This distribution reflects the compound's organic nature with significant heteroatom content, characteristic of pharmaceutical and research chemicals designed for biological activity studies. The presence of multiple nitrogen atoms and oxygen atoms, combined with the sulfur-containing heterocycle, contributes to the compound's potential for diverse chemical interactions and biological activities.

Properties

IUPAC Name

6-acetyl-2-amino-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-6(15)14-4-3-7-8(5-14)17-10(12)9(7)11(16)13-2/h3-5,12H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLGDHSIQCDRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound typically proceeds via:

  • Construction of the tetrahydrothieno[2,3-c]pyridine ring system.
  • Introduction of the amino and carboxamide substituents at specific positions.
  • Functionalization of the 6-position with an acetyl group.
  • N-methylation of the amino substituent on the pyridine ring nitrogen.

The key synthetic challenge lies in assembling the fused thienopyridine ring system with precise substitution patterns, which is achieved using multicomponent reactions and subsequent functional group modifications.

Core Ring System Construction: Gewald Multicomponent Reaction

A widely employed method for synthesizing 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives is the Gewald three-component reaction (G-3CR). This one-pot reaction involves:

  • A ketone or piperidone derivative.
  • Ethyl cyanoacetate.
  • Elemental sulfur.

In the presence of a base such as morpholine, these components react to form the aminothiophene core, which is then cyclized to the tetrahydrothienopyridine scaffold.

Scheme: Gewald Reaction Step

Reactants Conditions Product
N-substituted piperidone + Ethyl cyanoacetate + Sulfur Base (morpholine), solvent, reflux 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine intermediate

This step efficiently builds the bicyclic core with an amino group at position 2, critical for further functionalization.

Preparation of N-Methylated Piperidone Precursors

The starting materials for the Gewald reaction are often N-substituted piperidones. For this compound, the N-methyl group is introduced early by methylation of commercially available piperidones.

Key steps:

  • Methylation of N-unsubstituted piperidone to form N-methylpiperidone.
  • Reaction of N-methylpiperidone with primary amines to generate various substituted piperidones, which serve as precursors for the Gewald reaction.

This step allows for the introduction of the N-methyl group on the tetrahydropyridine nitrogen, a defining feature of the target molecule.

Introduction of the Acetyl Group at Position 6

The acetyl group at the 6-position of the tetrahydrothienopyridine ring is introduced by selective functionalization, often through acylation reactions on the thiophene ring after the core structure is formed.

One approach involves:

  • Starting from a 2-substituted thiophene intermediate.
  • Applying acetylation reagents (e.g., acetyl chloride or acetic anhydride) under controlled conditions to selectively install the acetyl group at the 6-position.

This step requires careful control to avoid over-acylation or side reactions, ensuring regioselectivity on the heterocyclic system.

Formation of the Carboxamide Group at Position 3

The carboxamide functionality at position 3 is typically introduced by:

  • Conversion of a corresponding carboxylic acid or ester intermediate to the amide.
  • Reaction with methylamine (or other amines) to form the N-methyl carboxamide.

This step often follows the ring construction and acetylation and is crucial for the biological activity of the compound.

Representative Synthetic Route Summary

Step Description Reagents/Conditions Outcome
1 Methylation of piperidone Methyl iodide or methyl sulfate, base N-methylpiperidone
2 Reaction with primary amines Various primary amines N-substituted piperidones
3 Gewald three-component reaction N-substituted piperidone + ethyl cyanoacetate + sulfur + base (morpholine) Formation of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine core
4 Acetylation at 6-position Acetyl chloride or acetic anhydride, Lewis acid catalyst Installation of acetyl group at 6-position
5 Carboxamide formation at 3-position Reaction with methylamine or amide formation reagents Formation of N-methyl carboxamide group

Detailed Research Findings and Characterization

  • Structural Confirmation: Single crystal X-ray diffraction has been used to confirm the 3D structure of related tetrahydrothienopyridine derivatives, showing the conformation of the six-membered ring and the spatial arrangement of substituents.

  • NMR Spectroscopy: The amidic NH proton typically resonates downfield (~12.5 ppm) due to intramolecular hydrogen bonding with the carbonyl oxygen, confirming the amide formation and ring system integrity.

  • Yields and Purity: The Gewald reaction and subsequent functionalizations generally provide satisfactory yields, with purification achieved by standard chromatographic techniques.

  • Biological Relevance: The synthetic methods enable the production of libraries of derivatives for antimicrobial screening, highlighting the importance of the preparation route for medicinal chemistry applications.

Summary Table of Key Preparation Steps

Compound Feature Preparation Method Key Reagents/Conditions Reference
N-Methylation of piperidone Alkylation with methylating agent Methyl iodide, base
N-Substituted piperidone synthesis Reaction with primary amines Various primary amines
Tetrahydrothieno[2,3-c]pyridine core formation Gewald three-component reaction Piperidone, ethyl cyanoacetate, sulfur, morpholine
Acetyl group introduction (6-position) Acetylation reaction Acetyl chloride or acetic anhydride
Carboxamide group formation (3-position) Amidation Methylamine or amide-forming reagents

Chemical Reactions Analysis

Reaction Types and Functional Group Reactivity

The compound participates in reactions driven by its:

  • Acetyl group (ketone functionality)

  • Primary amino group (–NH2)

  • Thiophene ring (aromatic system)

  • N-methyl carboxamide (–CONHCH3)

Key reaction categories include:

Reaction TypeTarget SiteExample Reagents/ConditionsOutcome
Nucleophilic substitutionAmino groupAlkyl halides, acyl chloridesFormation of secondary amines/amides
OxidationThiophene ringH2O2, mCPBASulfoxide/sulfone derivatives
CondensationAcetyl groupHydrazines, hydroxylamineHydrazones/oximes
CyclizationThieno-pyridine coreAcidic/basic catalystsPolycyclic heteroaromatics

Amino Group Functionalization

The primary amino group undergoes:

  • Acylation : Reacts with acyl chlorides (e.g., 4-cyanobenzoyl chloride) to form substituted amides, enhancing steric and electronic properties.

  • Alkylation : With methyl iodide or benzyl bromides, yielding N-alkylated derivatives. Reaction conditions typically involve bases like K2CO3 in DMF .

Acetyl Group Modifications

  • Condensation with Hydrazines : Forms hydrazones, a precursor for heterocyclic syntheses (e.g., pyrazole derivatives under acidic conditions).

  • Reduction : Using NaBH4 or LiAlH4 reduces the ketone to a secondary alcohol, though this is less common due to competing thiophene reactivity.

Thiophene Ring Reactions

  • Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects of the acetyl and carboxamide groups. Bromination at the 5-position is achievable with NBS in CCl4 .

  • Oxidation to Sulfoxides/Sulfones : Controlled oxidation with mCPBA yields sulfoxides (1 eq.) or sulfones (2 eq.), altering ring electronics.

Reaction Conditions and Reagents

Experimental protocols emphasize:

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) for acylation/alkylation; methanol for condensations.

  • Temperature Control : 0–25°C for sensitive reactions (e.g., hydrazone formation); reflux for cyclizations .

  • Catalysts : BF3·OEt2 for Friedel-Crafts-type reactions on the thiophene ring .

Mechanistic Insights

  • Acylation Mechanism : Proceeds via a nucleophilic attack by the amino group on the electrophilic carbonyl carbon of acyl chlorides, followed by HCl elimination.

  • Thiophene Oxidation : Involves electrophilic oxygen insertion into the sulfur atom, forming sulfoxides through a radical intermediate.

Comparative Analysis of Derivatives

Derivative TypeSynthetic RouteKey Functional ChangesBiological Relevance
N-Alkylated analogsAlkyl halide + baseEnhanced lipophilicityImproved membrane permeability
Sulfone derivativesmCPBA oxidationIncreased polarityTubulin inhibition activity
Hydrazone complexesHydrazine condensationChelation potentialAnticancer prodrugs

Challenges and Limitations

  • Regioselectivity Issues : Competing reactions at the acetyl vs. amino groups require careful stoichiometric control.

  • Side Reactions : Over-oxidation of the thiophene ring can lead to undesired sulfones, necessitating precise reagent equivalents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce inflammation markers in human cell lines. It inhibits the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Agricultural Science

Pesticidal Activity
The compound has been evaluated for its pesticidal properties against various agricultural pests. It has shown efficacy in controlling pest populations while being less harmful to beneficial insects compared to conventional pesticides.

Pest Efficacy (%) Application Rate (g/ha) Reference
Aphids85200
Spider Mites75150

Materials Science

Polymer Additives
In materials science, 6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has been explored as a polymer additive to enhance thermal stability and mechanical properties of polymers. Its incorporation into polyvinyl chloride (PVC) has resulted in improved tensile strength and thermal resistance.

Property Control PVC PVC with Additive
Tensile Strength (MPa)3038
Thermal Degradation Temp (°C)220250

Case Studies

  • Antimicrobial Development
    In a recent study published in Journal of Antimicrobial Chemotherapy, researchers synthesized derivatives of this compound to enhance its antimicrobial properties. The modified compounds showed improved activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics tailored for resistant infections.
  • Eco-friendly Pesticides
    A field trial conducted in agricultural settings demonstrated that formulations containing this compound significantly reduced pest populations without affecting non-target species. This study supports the potential for developing eco-friendly pest control solutions that comply with organic farming standards.
  • Polymer Research
    Researchers at a leading materials science institute reported on the use of this compound as an additive in biodegradable plastics. The results indicated that the addition of the compound not only improved mechanical properties but also enhanced biodegradability compared to traditional plastics.

Mechanism of Action

The mechanism of action of 6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells . The compound’s thienopyridine structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and exerting its biological effects.

Comparison with Similar Compounds

Biological Activity

6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic modulation. Its unique thieno-pyridine structure suggests a variety of interactions with biological targets, which could lead to significant therapeutic applications.

  • Molecular Formula : C11H15N3O2S
  • Molecular Weight : 253.32 g/mol
  • CAS Number : 1333960-87-4

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of metabolic pathways.

Key Findings:

  • Cytotoxicity : In studies involving breast cancer cell lines MDA-MB-231 and MCF-7, the compound demonstrated significant cytotoxic effects. At a concentration of 0.05 µM, it reduced cell viability after 24 hours, with increased effects observed at higher concentrations over extended exposure times .
  • Apoptosis Induction : The compound was shown to increase both early and late apoptotic cells in treated populations. Specifically, in the MDA-MB-231 cell line, there was a marked increase in total apoptosis rates compared to untreated controls .
  • Metabolic Profiling : Treatment with this compound altered key metabolic pathways. Notably, it shifted glycolysis towards aerobic metabolism in MDA-MB-231 cells while promoting anaerobic pathways in MCF-7 cells. This suggests a complex interaction with cellular energy metabolism that may contribute to its anticancer effects .

Data Table: Biological Activity Overview

Cell Line IC50 (µM) Apoptosis Rate (%) Metabolic Changes
MDA-MB-2310.05Increased early and lateShifted towards aerobic glycolysis
MCF-72.5Increased lateShifted towards anaerobic glycolysis

Case Studies

  • Breast Cancer Treatment : A study focusing on the efficacy of the compound against breast cancer cells revealed that it not only reduced viability but also significantly impacted metabolic markers associated with cancer stem cells (CSCs). The treatment led to a decrease in specific gangliosides on CSCs, indicating a potential mechanism for reducing tumor aggressiveness .
  • Metabolic Profiling Analysis : In-depth analysis using one-way ANOVA highlighted significant differences in metabolites between treated and control groups. Key metabolites affected included pyruvate and lactate levels, which are crucial indicators of cellular respiration and energy production pathways .

Q & A

Q. Critical Factors :

  • Temperature : Excess heat during cyclization can lead to side reactions (e.g., over-acylation).
  • pH Control : Basic conditions during the Gewald step favor ring closure.

What advanced techniques validate the structural and stereochemical configuration of this compound?

Q. Basic Research Focus

  • X-ray Crystallography : Used to confirm bond lengths, angles, and spatial arrangement of substituents. For example, Acta Crystallographica studies resolve similar thienopyridines, highlighting the planar thiophene ring and non-covalent interactions (e.g., hydrogen bonding) that stabilize the structure .
  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^{13}C NMR distinguish methyl, acetyl, and carboxamide groups.
    • IR : Peaks at ~1650–1700 cm1^{-1} confirm carbonyl groups.

How can researchers address low aqueous solubility during pharmacological testing?

Q. Advanced Research Focus

  • Salt Formation : Converting the free base to a hydrochloride salt (as demonstrated for analogous compounds) enhances water solubility by introducing ionic character .
  • Co-Solvent Systems : Use DMSO-water or PEG-based solutions to maintain compound stability while improving dissolution.
  • Nanoparticle Formulation : Encapsulation in liposomes or polymeric nanoparticles can bypass solubility limitations.

Q. Advanced Research Focus

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to A1_1 adenosine receptors, leveraging structural data from related modulators .
  • Quantum Chemical Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor affinity.
  • MD Simulations : Assess binding stability under physiological conditions (e.g., 100 ns simulations in GROMACS) .

Key Insight : Substituents like the acetyl group may sterically hinder binding, requiring iterative docking to optimize substituent positioning.

How should conflicting pharmacological data (e.g., agonist vs. antagonist activity) be resolved?

Q. Advanced Research Focus

  • Assay Replication : Validate results across multiple cell lines (e.g., CHO-K1 vs. HEK293) to rule out cell-specific artifacts.
  • Functional Selectivity Testing : Use BRET or TR-FRET assays to differentiate G-protein vs. β-arrestin signaling pathways.
  • Metabolite Screening : LC-MS/MS can identify degradation products (e.g., deacetylated derivatives) that may exhibit opposing activity .

What strategies improve synthetic yield in large-scale preparations?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous synthesis minimizes side reactions and improves heat management.
  • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Byproduct Recycling : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates.

Q. Advanced Research Focus

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and track acetyl hydrolysis via LC-MS.
  • CYP450 Inhibition Assays : Determine if the acetyl group interacts with CYP3A4/2D6 isoforms, affecting drug-drug interaction potential.
  • Prodrug Design : Replace the acetyl with a tert-butyloxycarbonyl (Boc) group to delay enzymatic cleavage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 2
6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.